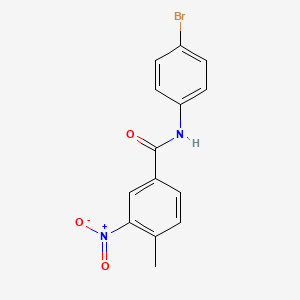![molecular formula C16H17ClN4 B11991004 4-(4-chlorophenyl)-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine](/img/structure/B11991004.png)
4-(4-chlorophenyl)-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine is an organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and a pyridinylmethylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine typically involves the condensation of 4-chlorobenzaldehyde with 1-piperazinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-chlorophenyl)-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
4-(4-chlorophenyl)-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorophenyl)-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-chlorophenyl)-1-piperazinamine: Lacks the pyridinylmethylidene group, making it less versatile in certain applications.
N-[(E)-4-pyridinylmethylidene]-1-piperazinamine:
Uniqueness
4-(4-chlorophenyl)-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine is unique due to the presence of both the chlorophenyl and pyridinylmethylidene groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for diverse applications in medicinal chemistry, materials science, and industrial processes.
Propiedades
Fórmula molecular |
C16H17ClN4 |
|---|---|
Peso molecular |
300.78 g/mol |
Nombre IUPAC |
(E)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C16H17ClN4/c17-15-1-3-16(4-2-15)20-9-11-21(12-10-20)19-13-14-5-7-18-8-6-14/h1-8,13H,9-12H2/b19-13+ |
Clave InChI |
AAJNCMAXGCXPSF-CPNJWEJPSA-N |
SMILES isomérico |
C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C/C3=CC=NC=C3 |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC=NC=C3 |
Solubilidad |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-fluoro-N-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11990926.png)

![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990938.png)
![3-(1H-benzimidazol-1-yl)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylpropanehydrazide](/img/structure/B11990944.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11990951.png)
![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11990959.png)
![4-(2-chlorobenzyl)-N-[(E)-(3,4-dichlorophenyl)methylidene]piperazin-1-amine](/img/structure/B11990967.png)
![[9-Chloro-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-chlorophenyl)methanone](/img/structure/B11990975.png)

![N-[3-(benzenesulfonamido)propyl]benzenesulfonamide](/img/structure/B11990987.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11990988.png)



